1-(3-Fluorophenyl)piperazine

Analytical Chemistry Forensic Toxicology Method Validation

1-(3-Fluorophenyl)piperazine (CAS 3801-89-6) is an arylpiperazine derivative with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol. It features a piperazine ring substituted at the 1-position with a 3-fluorophenyl group, placing it within a class of compounds widely studied for their interactions with monoamine neurotransmitter systems.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 3801-89-6
Cat. No. B1329745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)piperazine
CAS3801-89-6
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)F
InChIInChI=1S/C10H13FN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
InChIKeyKIFCSMQTGWVMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorophenyl)piperazine (CAS 3801-89-6): Chemical Profile and Procurement Context for Research Applications


1-(3-Fluorophenyl)piperazine (CAS 3801-89-6) is an arylpiperazine derivative with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol [1]. It features a piperazine ring substituted at the 1-position with a 3-fluorophenyl group, placing it within a class of compounds widely studied for their interactions with monoamine neurotransmitter systems [2]. While structurally similar to other phenylpiperazines like mCPP and TFMPP, its distinct physicochemical properties, such as a calculated XLogP3 of 1.2, dictate its specific utility in analytical and medicinal chemistry research .

The Risk of Substituting 1-(3-Fluorophenyl)piperazine with Generic Arylpiperazine Analogs in Research


Substituting 1-(3-Fluorophenyl)piperazine with a close analog like 1-(3-chlorophenyl)piperazine (mCPP) or 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is not scientifically justifiable due to profound differences in receptor affinity and function. The 3-fluoro, 3-chloro, and 3-trifluoromethyl substituents confer distinct steric and electronic properties that result in unique pharmacological profiles [1]. For example, while mCPP is a non-selective 5-HT receptor agonist and antagonist, 1-(3-fluorophenyl)piperazine is documented to have a different selectivity pattern and a lack of affinity for dopamine binding sites, making them non-interchangeable for studies focused on serotonergic or dopaminergic pathways [2].

Quantitative Evidence for Selecting 1-(3-Fluorophenyl)piperazine (CAS 3801-89-6) Over Analogs


1-(3-Fluorophenyl)piperazine as a Validated Analytical Reference Standard

1-(3-Fluorophenyl)piperazine is specifically manufactured and certified as an analytical reference standard, unlike its analogs mCPP and TFMPP which are primarily sold as research chemicals for pharmacological studies. This is a key procurement differentiator. The compound is supplied with a verified purity of ≥98% as determined by GC and titration, making it suitable for quantitative applications like LC-MS or GC-MS method development and validation .

Analytical Chemistry Forensic Toxicology Method Validation

Differential Affinity for 5-HT1 Receptors Compared to the 4-Fluoro Isomer

The position of the fluorine substituent on the phenyl ring significantly alters receptor affinity. The para-substituted analog, 1-(4-fluorophenyl)piperazine (pFPP), a known metabolite of niaprazine, exhibits a higher affinity for 5-HT1 receptor subclasses compared to the 5-HT2 class [1]. While direct Ki values for 1-(3-fluorophenyl)piperazine at these specific subtypes under identical conditions are not available, the documented binding profile of the 3-fluoro isomer shows potent affinity for the 5-HT1B receptor (Ki = 31 nM) and 5-HT1A receptor (Ki = 114 nM) [2]. This suggests a distinct pharmacological fingerprint from pFPP, which is characterized by its 5-HT1/5-HT2 selectivity ratio.

Neuropharmacology Receptor Binding Serotonin

Distinct Monoamine Uptake Inhibition Profile vs. mCPP

1-(3-Fluorophenyl)piperazine (3FPP) is reported to inhibit the uptake of monoamines, including dopamine, serotonin, and norepinephrine . This contrasts with the action of its 3-chloro analog, mCPP, which in synaptosomal preparations is shown to inhibit serotonin and noradrenaline uptake with IC50 values of 1.3 µM and 5.8 µM, respectively, but has a significantly weaker effect on dopamine uptake (IC50 of 22 µM) [1]. While specific IC50 values for 3FPP's uptake inhibition are not available in the provided data, the qualitative difference—3FPP acting as a broad monoamine uptake inhibitor versus mCPP's more selective serotonin/noradrenaline inhibition—highlights a key divergence in their functional profiles.

Neurochemistry Transporter Assays Monoamines

Absence of Affinity for Dopamine Binding Sites vs. o-Methoxyphenylpiperazine

A key differentiator identified in preclinical research is that 1-(3-fluorophenyl)piperazine lacks significant affinity for dopamine (DA) binding sites [1]. This is in stark contrast to other substituted phenylpiperazines, such as ortho-methoxyphenylpiperazine (OMPP), which has been shown to act as a DA receptor antagonist in vivo, blocking amphetamine-induced stereotyped behavior [2]. This lack of dopaminergic activity in 1-(3-fluorophenyl)piperazine is a critical functional distinction that guides its use in studies where selective serotonergic modulation is desired without off-target dopaminergic effects.

Neuropharmacology Dopamine Receptors Antipsychotic Screening

Physicochemical Property: XLogP3 Value Distinguishes Lipophilicity from mCPP

The lipophilicity of a compound, often measured by its partition coefficient (LogP), is a critical determinant of its ability to cross biological membranes, including the blood-brain barrier. 1-(3-Fluorophenyl)piperazine has a calculated XLogP3 of 1.2 [1]. This value indicates it is significantly less lipophilic than its 3-chloro analog, mCPP, which has a predicted XLogP3 of approximately 2.0 [2]. This difference of 0.8 log units translates to mCPP being theoretically about 6.3 times more lipophilic, which can have substantial implications for in vivo pharmacokinetics, tissue distribution, and non-specific binding.

Medicinal Chemistry ADME Lipophilicity

High-Impact Research Applications for 1-(3-Fluorophenyl)piperazine (CAS 3801-89-6)


Quantitative LC-MS/MS Method Development for Arylpiperazines in Biological Matrices

This compound is optimally used as a certified analytical reference standard for the development and validation of quantitative LC-MS/MS methods aimed at detecting and measuring arylpiperazine derivatives, including designer drugs, in biological samples like urine or plasma . Its use as a calibration standard, as opposed to a non-certified analog, ensures the accuracy and legal defensibility of the assay, a requirement for forensic toxicology and clinical research laboratories .

Pharmacological Dissection of Serotonergic Pathways Independent of Dopaminergic Activity

For neuropharmacologists, this compound serves as a valuable tool for investigating 5-HT1 receptor-mediated signaling pathways. Its documented lack of affinity for dopamine binding sites allows researchers to attribute observed functional effects specifically to serotonergic mechanisms, avoiding the confounding influence of dopaminergic activity seen with analogs like OMPP .

Medicinal Chemistry Campaigns Focused on Optimizing CNS Penetrance

In drug discovery, its moderate lipophilicity (XLogP3 = 1.2) makes it a useful starting point or fragment for medicinal chemists designing new CNS-penetrant candidates . This property can be contrasted with the higher lipophilicity of analogs like mCPP (XLogP3 ≈ 2.0) when optimizing a lead series for favorable brain-to-plasma ratios and minimizing non-specific tissue binding .

Technical Documentation Hub

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